5-Fluoro-4-iodopyridin-3-amine

Overview

Description

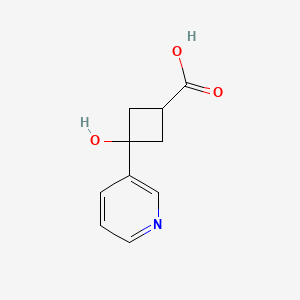

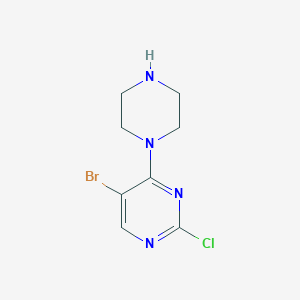

5-Fluoro-4-iodopyridin-3-amine is a chemical compound with the CAS Number: 1350475-29-4 . It has a molecular weight of 238 and its IUPAC name is 5-fluoro-4-iodo-3-pyridinamine . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of this compound involves the use of bis-triphenylphosphine-palladium (II) chloride, copper (I) iodide, and triethylamine in acetonitrile at 70°C for 3 hours under an inert atmosphere .Scientific Research Applications

Creating Structural Manifolds from a Common Precursor

Research by Schlosser and Bobbio (2002) explored the use of halopyridines, like 5-Fluoro-4-iodopyridin-3-amine, in creating various structural manifolds. They focused on the basicity gradient-driven isomerization of halopyridines, demonstrating their transformation into different compounds like 4-pyridinecarboxylic acids and 4-iodopyridines (Schlosser & Bobbio, 2002).

Selective Palladium-Catalyzed Amination

Koley, Schnürch, and Mihovilovic (2010) discussed the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines. They highlighted the complementary nature of Buchwald-Hartwig cross-coupling, which exclusively targets the 4-position in 2-fluoro-4-iodopyridine, under microwave irradiation (Koley, Schnürch & Mihovilovic, 2010).

Chemoselective Functionalization

Stroup, Szklennik, Forster, and Serrano-Wu (2007) reported the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. They achieved selective substitution at various positions using different conditions, showcasing the versatility of such compounds in chemical synthesis (Stroup et al., 2007).

Synthesis of Fluoropicolinate Herbicides

Johnson, Renga, Galliford, Whiteker, and Giampietro (2015) modified the cascade cyclization of fluoroalkyl alkynylimines with primary amines, leading to the synthesis of 4-amino-5-fluoropicolinates. This method provided access to picolinic acids with various substituents, highlighting the potential of fluorinated pyridines in developing herbicides (Johnson et al., 2015).

Synthesis of Pentasubstituted Pyridines

Wu, Porter, Frennesson, and Saulnier (2022) described the synthesis of unique halopyridine isomers, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. They used these compounds as building blocks in medicinal chemistry, showcasing their utility in synthesizing complex chemical structures (Wu et al., 2022).

Directed Ortho-lithiation and Halogen Dance

Rocca, Cochennec, Marsais, Thomas‐Dit‐Dumont, Mallet, Godard, and Quéguiner (1993) achieved metalation of iodopyridines through ortho-directed lithiation, followed by reaction with various electrophiles. This method provided a pathway to synthesize polysubstituted pyridines, demonstrating the reactivity of halogenated pyridines in complex syntheses (Rocca et al., 1993).

Properties

IUPAC Name |

5-fluoro-4-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAATERKBWCJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)

![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)

![2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde](/img/structure/B1450458.png)